Dactimicin

Description

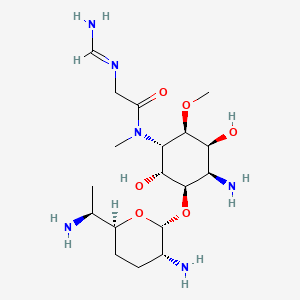

related to fortimicin A; structure given in first source

Properties

CAS No. |

103531-05-1 |

|---|---|

Molecular Formula |

C18H36N6O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |

InChI |

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |

InChI Key |

VFBPKQSATYZKRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Dactimicin chemical structure and properties

- 1. go.drugbank.com [go.drugbank.com]

- 2. medkoo.com [medkoo.com]

- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of this compound in vitro compared with that of dibekacin, netilmicin, sisomicin and micronomicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Dactimicin's Assault on Gram-Positive Bacteria: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the aminoglycoside antibiotic dactimicin reveals a potent mechanism of action against Gram-positive bacteria, primarily driven by the inhibition of protein synthesis through targeted interaction with the bacterial ribosome. This in-depth guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's antibacterial strategy, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

This compound, a pseudodisaccharide aminoglycoside, demonstrates significant bactericidal activity, particularly against methicillin-susceptible strains of Staphylococcus aureus.[1] Its core mechanism, like other aminoglycosides, involves a high-affinity binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[2][3] This binding event disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, ultimately resulting in cell death.[3]

Unraveling the Molecular Interaction: this compound and the Ribosome

The primary target of this compound within the bacterial cell is the 16S ribosomal RNA (rRNA) of the 30S subunit.[2] Aminoglycosides are known to bind to the A-site of the 16S rRNA, a region crucial for the correct decoding of messenger RNA (mRNA) codons.[3] This interaction induces a conformational change in the ribosome, which can lead to two main consequences:

-

Codon Misreading: The altered conformation of the A-site can cause the incorrect aminoacyl-transfer RNA (tRNA) to be incorporated into the growing polypeptide chain. This leads to the synthesis of aberrant proteins with altered functions, disrupting essential cellular processes.[3]

-

Inhibition of Translocation: this compound can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This blockage halts protein synthesis altogether.

While the precise binding site of this compound on the Staphylococcus aureus 30S subunit has not been definitively elucidated in the available literature, the general mechanism for aminoglycosides provides a strong framework for understanding its action.

Quantifying the Potency: this compound's Efficacy Against Gram-Positive Pathogens

The in vitro activity of this compound against various Gram-positive bacteria has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Strain Type | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible | - | [1] |

| Staphylococci | Methicillin-Resistant | Poorly Susceptible | [1] |

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Specific MIC values for methicillin-susceptible S. aureus were not provided in the cited abstract.

Visualizing the Mechanism and Experimental Workflow

To better understand the complex processes involved in this compound's mechanism of action and the methods used to study it, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism of action against Gram-positive bacteria.

Caption: Experimental workflows for studying this compound's activity.

Detailed Experimental Protocols

A thorough understanding of this compound's mechanism of action is built upon rigorous experimental methodologies. The following are generalized protocols for key assays used to characterize aminoglycoside antibiotics, which can be adapted for this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the minimum concentration of this compound required to inhibit the growth of a specific bacterium.

-

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria, no antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

-

Materials:

-

Cell-free transcription-translation system (e.g., from E. coli)

-

Template DNA or mRNA (e.g., encoding a reporter protein like luciferase)

-

Amino acid mixture (including a labeled amino acid for detection)

-

This compound at various concentrations

-

Scintillation counter or luminometer

-

-

Procedure:

-

Set up the in vitro transcription-translation reaction according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reactions.

-

Incubate the reactions at the optimal temperature to allow for protein synthesis.

-

Stop the reactions and quantify the amount of newly synthesized protein by measuring the incorporated radioactivity or the reporter protein activity (e.g., luminescence).

-

Calculate the concentration of this compound that inhibits protein synthesis by 50% (IC50).[4]

-

Ribosome Binding Assay (Filter Binding Method)

This assay determines the binding affinity of this compound to the 30S ribosomal subunit.

-

Materials:

-

Purified 30S ribosomal subunits from the target bacterium

-

Radioactively or fluorescently labeled this compound

-

Binding buffer

-

Nitrocellulose filters

-

Filter apparatus

-

Scintillation counter or fluorescence detector

-

-

Procedure:

-

Incubate a fixed concentration of 30S ribosomal subunits with varying concentrations of labeled this compound in the binding buffer.

-

Allow the binding reaction to reach equilibrium.

-

Filter the reaction mixture through a nitrocellulose filter. The ribosomal subunits and any bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Wash the filters to remove non-specifically bound this compound.

-

Quantify the amount of labeled this compound retained on the filters.

-

Analyze the data to determine the dissociation constant (Kd), which reflects the binding affinity.

-

Conclusion

This compound exerts its bactericidal effect on Gram-positive bacteria by targeting the 30S ribosomal subunit and disrupting protein synthesis. This in-depth guide provides a foundational understanding of its mechanism of action, supported by available data and established experimental protocols. Further research to elucidate the precise binding interactions of this compound with the ribosome of key Gram-positive pathogens will be crucial for optimizing its clinical use and for the development of next-generation aminoglycoside antibiotics.

References

- 1. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

Dactimicin's Mechanism of Action: A Comparative Analysis with Other Aminoglycosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dactimicin, a pseudodisaccharide aminoglycoside, presents a unique profile in the landscape of antibacterial agents. This document provides a comprehensive technical overview of the mechanism of action of this compound, juxtaposed with other clinically significant aminoglycosides such as gentamicin, amikacin, and tobramycin. We delve into the molecular interactions with the bacterial ribosome, the resulting inhibition of protein synthesis, and the structural attributes that confer this compound its characteristic spectrum of activity, particularly against resistant strains. This guide consolidates quantitative data on antimicrobial efficacy, details relevant experimental methodologies, and employs visualizations to elucidate complex molecular pathways and experimental workflows, serving as a critical resource for researchers in antimicrobial drug discovery and development.

Introduction: The Aminoglycoside Landscape

Aminoglycosides are a class of potent, broad-spectrum bactericidal antibiotics that have been a cornerstone in the treatment of serious Gram-negative bacterial infections for decades. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1] By binding to the bacterial ribosome, they induce mistranslation of mRNA and ultimately disrupt the integrity of the bacterial cell membrane.[1]

The emergence of bacterial resistance to first-line aminoglycosides has necessitated the development of newer agents with improved stability against enzymatic modification. This compound, a derivative of fortimicin A, is one such molecule. Its structure, featuring a formimidoyl group, provides protection against certain aminoglycoside-modifying enzymes (AMEs), rendering it active against a number of gentamicin- and amikacin-resistant strains.[2] This guide will explore the nuances of this compound's mechanism of action in comparison to its predecessors.

Mechanism of Action: A Ribosomal Perspective

The bactericidal activity of aminoglycosides stems from their high-affinity binding to the 16S ribosomal RNA (rRNA) component of the 30S ribosomal subunit.[1] This interaction occurs primarily at the A-site, a critical region for decoding mRNA codons.

Ribosomal Binding and Protein Synthesis Inhibition

The binding of aminoglycosides to the A-site induces a conformational change in the 16S rRNA, forcing a "locked" state that mimics the binding of a cognate tRNA. This leads to several downstream consequences:

-

Codon Misreading: The distorted A-site allows for the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, stalling protein synthesis.

-

Disruption of the 70S Initiation Complex: Some aminoglycosides can interfere with the formation of the complete 70S ribosome, further halting protein synthesis at the initiation phase.

The accumulation of aberrant proteins and the overall disruption of protein synthesis are believed to be the primary contributors to the bactericidal effect of aminoglycosides.

The this compound Distinction

While sharing the fundamental mechanism of ribosomal binding with other aminoglycosides, this compound's efficacy against resistant strains is attributed to its structural resilience. The formimidoyl moiety in this compound sterically hinders the action of certain AMEs, particularly aminoglycoside 3-acetyltransferase (AAC(3)).[2] This enzyme is a common cause of resistance to gentamicin and other aminoglycosides. However, this compound remains susceptible to other AMEs, which defines its spectrum of activity.

Quantitative Comparison of Antimicrobial Activity

The in vitro activity of this compound compared to other aminoglycosides is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Organism/Group | This compound (MIC90) | Gentamicin (MIC90) | Amikacin (MIC90) | Tobramycin (MIC90) |

| Enterobacteriaceae | ||||

| Escherichia coli | ≤4 | >4 | ≤16 | >4 |

| Klebsiella pneumoniae | ≤4 | >4 | ≤16 | >4 |

| Serratia marcescens | ≤4 | >4 | >16 | >4 |

| Citrobacter diversus | ≤4 | >4 | >16 | >4 |

| Enterobacter agglomerans | ≤4 | >4 | >16 | >4 |

| Non-fermenters | ||||

| Pseudomonas aeruginosa | >128 | ≤4 | ≤16 | ≤4 |

| Gram-positives | ||||

| Staphylococcus aureus (methicillin-susceptible) | 2 (MIC50) | - | - | - |

| Staphylococcus aureus (methicillin-resistant) | >128 | - | - | - |

Data compiled from multiple sources.[1][2][3][4] MIC90 is the concentration required to inhibit 90% of isolates, while MIC50 inhibits 50%.

Experimental Protocols

Ribosome Binding Assay (Filter-Binding Method)

This assay quantifies the binding of a radiolabeled aminoglycoside to ribosomes.

Materials:

-

70S ribosomes from a suitable bacterial strain (e.g., E. coli)

-

Radiolabeled aminoglycoside (e.g., [3H]-dactimicin)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing a fixed concentration of 70S ribosomes and varying concentrations of the radiolabeled aminoglycoside in binding buffer.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound aminoglycoside will be retained on the filter, while unbound aminoglycoside will pass through.

-

Wash the filter with cold binding buffer to remove any non-specifically bound ligand.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Quantify the amount of radioactivity on the filter using a scintillation counter.

-

Plot the amount of bound aminoglycoside as a function of its concentration to determine the binding affinity (Kd).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of aminoglycosides on the translation of a reporter gene in a cell-free system.

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

Varying concentrations of the aminoglycoside to be tested.

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Set up the in vitro transcription-translation reaction according to the manufacturer's instructions, including the DNA template, S30 extract, and amino acid mixture.

-

Add varying concentrations of the aminoglycoside to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitate by filtering the mixture through a glass fiber filter.

-

Wash the filter with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each aminoglycoside concentration relative to a no-drug control.

Visualizing the Mechanisms

The following diagrams illustrate the core concepts of aminoglycoside action and experimental workflows.

Caption: General mechanism of aminoglycoside action on the bacterial ribosome.

Caption: Workflow for a ribosome filter-binding assay.

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Conclusion

This compound represents a valuable addition to the aminoglycoside armamentarium, demonstrating efficacy against certain resistant bacterial strains. Its mechanism of action, centered on ribosomal binding and the subsequent disruption of protein synthesis, is fundamentally similar to other aminoglycosides. However, its unique structural features provide a tangible advantage in overcoming specific enzymatic resistance mechanisms. The data and methodologies presented in this guide offer a foundational resource for the continued investigation and development of novel aminoglycosides to combat the ever-growing threat of antimicrobial resistance. Further research, particularly high-resolution structural studies of this compound in complex with the ribosome, will be crucial to fully elucidate its molecular interactions and guide the rational design of next-generation antibiotics.

References

- 1. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Activity of Netilmicin, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycosides: Amikacin, Gentamicin, Kanamycin, or Tobramycin - Antibacterial drugs - AntiinfectiveMeds.com [antiinfectivemeds.com]

Characterization of the Antibacterial Spectrum of Dactimicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactimicin is a novel pseudo-disaccharide aminoglycoside antibiotic derived from the fermentation of Dactylosporangium matsuzakienzae.[1] Structurally, it is related to astromicin and is distinguished by the presence of a formimidoyl group, which contributes to its stability against certain aminoglycoside-modifying enzymes.[1] This guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed protocols for its in vitro characterization.

Mechanism of Action

As a member of the aminoglycoside class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[2] This process is initiated by the antibiotic's transport across the bacterial cell membrane, an energy-dependent process. Once in the cytoplasm, this compound binds to the 30S ribosomal subunit.[3] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of nonfunctional or truncated proteins, which is lethal to the bacterium.[3]

In Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Its efficacy is particularly noted against several species of the Enterobacteriaceae family. Notably, this compound retains activity against many gentamicin-resistant strains due to its stability against common aminoglycoside acetyltransferases (AACs).[1] However, its activity is reduced against bacteria producing certain adenyltransferases (AAD) or phosphotransferases (APH), such as Pseudomonas aeruginosa and some strains of Staphylococcus aureus.[1]

Table 1: Summary of this compound In Vitro Activity

| Bacterial Species | Resistance Profile | This compound Activity | Reference(s) |

| Gram-Negative | |||

| Serratia marcescens | Gentamicin-Resistant | More active than reference aminoglycosides (dibekacin, netilmicin, sisomicin, micronomicin). | [4] |

| Proteus vulgaris | - | More active than reference aminoglycosides. | [4] |

| Proteus rettgeri | - | More active than reference aminoglycosides. | [4] |

| Klebsiella oxytoca | - | More active than reference aminoglycosides. | [4] |

| Escherichia coli | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |

| Klebsiella pneumoniae | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |

| Enterobacter aerogenes | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |

| Enterobacter cloacae | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |

| Citrobacter freundii | - | Equally active as reference aminoglycosides (except netilmicin). | [4] |

| Pseudomonas aeruginosa | - | Less active than reference aminoglycosides. Inactivated by AAD(2") and AAD(9) enzymes. | [1][4] |

| Proteus mirabilis | - | Less active than reference aminoglycosides. | [4] |

| Gram-Positive | |||

| Staphylococcus aureus | Methicillin-Susceptible | Good activity. | |

| Staphylococcus aureus | Methicillin-Resistant | Poorly susceptible. Inactivated by a combination of APH(2") and AAC(6') enzymes. | [1] |

| Other Gram-Positive Bacteria | - | Generally equally active as reference aminoglycosides (except netilmicin). | [4] |

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of aminoglycosides.[5][6][7]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol Steps:

-

Media Preparation : Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. The final concentrations of Ca²⁺ and Mg²⁺ should be within the CLSI-recommended ranges.

-

Antibiotic Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

-

Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range.

-

Inoculum Preparation :

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation : Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation : Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following an MIC test to ascertain the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial inoculum.[8][9][10]

Protocol Steps:

-

Perform MIC Test : Complete the MIC determination as described in section 4.1.

-

Subculturing : From each well that shows no visible growth in the MIC test, pipette a small, standardized volume (e.g., 10 µL) and spread it onto a non-selective agar plate (e.g., Tryptic Soy Agar). Also, plate from the growth control well to confirm the viability of the inoculum.

-

Incubation : Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.

-

Colony Counting : Count the number of colonies on each plate.

-

Result Interpretation : The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Conclusion

This compound is a potent, rapidly bactericidal aminoglycoside with a valuable spectrum of activity, particularly against problematic Gram-negative pathogens, including some strains resistant to other aminoglycosides. Its efficacy against methicillin-susceptible Staphylococcus aureus is also noteworthy. However, its reduced activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus highlights the importance of targeted susceptibility testing. The provided protocols offer a standardized framework for the in vitro evaluation of this compound, which is crucial for ongoing research and development efforts in the field of antimicrobial agents.

References

- 1. In vitro activity of this compound and other aminoglycosides against bacteria producing aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clsi.org [clsi.org]

- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 4. Antimicrobial activity of this compound in vitro compared with that of dibekacin, netilmicin, sisomicin and micronomicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nih.org.pk [nih.org.pk]

- 6. goums.ac.ir [goums.ac.ir]

- 7. pid-el.com [pid-el.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. emerypharma.com [emerypharma.com]

Dactimicin: A Technical Guide on its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactimicin, more commonly known as Dactinomycin or Actinomycin D, is a potent antibiotic belonging to the actinomycin class of natural products.[1] Originally isolated from Streptomyces parvulus, it was the first antibiotic demonstrated to possess anticancer activity and has been utilized in clinical oncology since 1964.[1] This technical guide provides an in-depth overview of this compound's core molecular features, its mechanisms of action, and relevant experimental protocols for its study.

Molecular Profile

This compound is a complex polypeptide antibiotic. Its chemical structure consists of a phenoxazone ring chromophore linked to two identical cyclic pentapeptide lactone rings.

| Property | Value | Source |

| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ | [2] |

| Molecular Weight | 1255.4 g/mol | [2] |

| CAS Number | 50-76-0 | [2] |

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its interaction with DNA, leading to the inhibition of critical cellular processes. The two principal mechanisms are DNA intercalation and the stabilization of topoisomerase-DNA complexes.[1]

DNA Intercalation and Transcription Inhibition

This compound's planar phenoxazone ring intercalates into the minor groove of the DNA double helix, showing a strong preference for guanine-cytosine (GpC) sequences.[1] The two cyclic peptide rings extend into the minor groove, stabilizing the drug-DNA complex. This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby inhibiting transcription.[1] This halt in RNA synthesis prevents the production of proteins necessary for cellular growth and proliferation, ultimately leading to cell death. This is particularly effective against the rapidly dividing cells characteristic of cancer.

Topoisomerase Inhibition

This compound also interferes with the function of DNA topoisomerases I and II.[1][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription by creating transient single- and double-strand breaks, respectively. This compound stabilizes the "cleavable complex" formed between topoisomerase and DNA, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of DNA strand breaks, which, if unrepaired, trigger apoptotic cell death.[4]

Induction of Apoptosis

The DNA damage and cellular stress induced by this compound activate apoptotic signaling pathways. This programmed cell death is a key component of its anticancer activity.

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced DNA damage can trigger both intrinsic and extrinsic apoptotic pathways. A key pathway involves the activation of Stress-Activated Protein Kinases (SAPK), also known as c-Jun N-terminal Kinases (JNK).[5][6] The JNK pathway, once activated by cellular stress, can promote apoptosis through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins.[5][6] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[7]

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol Workflow:

Detailed Steps:

-

Cell Plating: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[8]

-

Drug Treatment: Treat cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[8][9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Apoptosis Detection: Flow Cytometry with Annexin V and 7-AAD Staining

Flow cytometry can quantify the percentage of apoptotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and are stained by 7-aminoactinomycin D (7-AAD), a fluorescent DNA intercalator.

Protocol Summary:

-

Cell Treatment: Culture cells and treat with this compound for the desired time (e.g., 24 hours).[7]

-

Harvesting: Detach and collect both adherent and floating cells.

-

Staining: Resuspend cells in an Annexin V binding buffer and add fluorescently-labeled Annexin V and 7-AAD.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.[10]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

| Cell Line | Assay | Endpoint | Value | Incubation Time | Source |

| A2780 (human ovarian cancer) | Cytotoxicity | Activity | 0.0017 µM | - | |

| A549 (human lung cancer) | Cytotoxicity | EC₅₀ | 0.000201 µM | 48 hrs | |

| PC3 (human prostate cancer) | Cytotoxicity | EC₅₀ | 0.000276 µM | 48 hrs | |

| MG63 (human osteosarcoma) | Apoptosis (Hoechst staining) | % Apoptotic Cells | 23.2% | 2 hrs (at 5 µM) | |

| MG63 (human osteosarcoma) | Apoptosis (Hoechst staining) | % Apoptotic Cells | 55.5% | 24 hrs (at 5 µM) | |

| SiHa (cervical cancer) | Apoptosis Induction | - | Significant increase in Annexin V positive cells | 24 hrs (at 100 ng/mL) | [7] |

| Pediatric Patients | Pharmacokinetics | Cₘₐₓ | 3.2 - 99.2 ng/mL | 15 minutes post-administration | [11] |

Conclusion

This compound remains a significant compound in cancer research and therapy due to its potent, multi-faceted mechanism of action centered on DNA disruption. Its ability to intercalate into DNA, inhibit transcription, and stabilize topoisomerase-DNA complexes culminates in the induction of apoptosis in rapidly proliferating cancer cells. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers investigating the therapeutic potential and cellular effects of this important molecule.

References

- 1. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactinomycin - Wikipedia [en.wikipedia.org]

- 3. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. bosterbio.com [bosterbio.com]

- 7. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-treated SiHa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formimidoyl Group in Dactimicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactimicin is a novel pseudodisaccharide aminoglycoside antibiotic produced by the actinomycete Dactylosporangium matsuzakiense. A key structural feature that distinguishes this compound from other aminoglycosides, such as astromicin, is the presence of an N-formimidoyl group. This functional moiety plays a crucial role in the antibiotic's spectrum of activity and its resistance to certain aminoglycoside-modifying enzymes. This technical guide provides a comprehensive overview of the formimidoyl group in this compound, including its chemical structure, biosynthesis, and impact on antibacterial efficacy.

Chemical Structure of this compound and its Formimidoyl Group

This compound's chemical structure was elucidated as 4-amino-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-1-[(N-formimidoylglycyl)-methylamino]-6-O-methyl-L-chiro-inositol[1]. The formimidoyl group is part of the (N-formimidoylglycyl)-methylamino side chain attached to the fortamine moiety.

Biosynthesis of the Formimidoyl Group

While the complete biosynthetic pathway of this compound has not been fully elucidated, the formation of the formimidoyl group is believed to be a key enzymatic step. Studies on the biosynthesis of the related fortimicin-group antibiotics in Micromonospora olivasterospora and Streptomyces sannanensis suggest a common set of biosynthetic enzymes with shared substrate specificity. It is hypothesized that a specific formimidoyltransferase enzyme is responsible for the addition of the formimidoyl group to the glycyl moiety precursor. The biosynthesis of fortimicin-group antibiotics involves a series of enzymatic modifications of a pseudodisaccharide core. The introduction of the formimidoyl group is a late-stage modification that contributes to the final bioactivity of the molecule.

Antibacterial Activity and the Role of the Formimidoyl Group

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of the formimidoyl group is critical for its efficacy, particularly against strains that have developed resistance to other aminoglycosides. This group appears to protect the molecule from inactivation by certain aminoglycoside-modifying enzymes (AMEs).

For instance, this compound has been shown to be more resistant to inactivation by aminoglycoside 3-acetyltransferase compared to astromicin, a protective effect attributed to the formimidoyl group[2]. However, it is susceptible to inactivation by other enzymes such as AAC(3)-I[2].

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against a range of clinical isolates.

Table 1: MIC90 Values of this compound Against Various Bacterial Species

| Bacterial Species | MIC90 (mg/L) | Reference |

| Citrobacter sp. | 2 | [3] |

| Proteus sp. | 32 | [3] |

Table 2: Comparative MICs of this compound and Gentamicin Against Clinical Isolates

| Organism | This compound MIC (mg/L) | Gentamicin MIC (mg/L) |

| Enterobacteria | Generally one two-fold dilution step less active or equally active | - |

| Pseudomonas | Generally one two-fold dilution step less active or equally active | - |

| Acinetobacter | Several times more active | - |

| Staphylococci | Several times more active | - |

| Enterococci | Poor activity | Poor activity |

| Streptococci (Serogroup A) | Highly active | Highly active |

| Pneumococci | Highly active | Highly active |

| Data from Bergan, T. (1989). |

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from the fermentation broth of Dactylosporangium matsuzakiense involves the following steps, as briefly described in the literature[1]. A more detailed, generalized workflow for aminoglycoside discovery is presented below.

-

Fermentation: Cultivation of Dactylosporangium matsuzakiense in a suitable nutrient medium to promote this compound production.

-

Harvesting: Separation of the mycelium from the fermentation broth by centrifugation or filtration.

-

Cation-Exchange Chromatography: The clarified broth is passed through a cation-exchange resin column (e.g., Amberlite IRC-50). This compound, being a basic compound, binds to the resin.

-

Elution: The bound this compound is eluted from the resin using an appropriate buffer or salt solution.

-

CM-Sephadex Chromatography: Further purification of the this compound-containing fractions is achieved by chromatography on a CM-Sephadex column.

-

Desalting and Lyophilization: The purified fractions are desalted and then lyophilized to obtain the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard methods such as the agar dilution method.

-

Preparation of Media: Mueller-Hinton agar is prepared and sterilized.

-

Incorporation of Antibiotic: this compound is incorporated into the molten agar at various concentrations.

-

Inoculum Preparation: Bacterial strains are cultured overnight and the inoculum is standardized to a specific cell density (e.g., approximately 10^4 colony-forming units).

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

The formimidoyl group is a defining feature of the aminoglycoside antibiotic this compound, contributing significantly to its antibacterial spectrum and its ability to evade some common mechanisms of bacterial resistance. Further research into the specific enzymes of the this compound biosynthetic pathway will be crucial for the potential bioengineering of novel aminoglycoside derivatives with enhanced therapeutic properties. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development.

References

- 1. Studies on a new aminoglycoside antibiotic, this compound. II. Isolation, structure and chemical degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Daptomycin-Membrane Interactions Using Native MS and Fast Photochemical Oxidation of Peptides in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

Dactimicin's Efficacy Against Aminoglycoside-Resistant Bacteria: A Technical Overview

Introduction

Dactimicin is a novel pseudodisaccharide aminoglycoside antibiotic distinguished by the presence of a formimidoyl group.[1][2] This structural feature contributes to its notable antibacterial activity, particularly against bacterial strains that have developed resistance to other commonly used aminoglycosides. The rise of aminoglycoside-modifying enzymes (AMEs) in clinically significant pathogens has compromised the efficacy of established drugs like gentamicin and amikacin, creating a pressing need for new agents that can circumvent these resistance mechanisms. This guide provides a detailed examination of this compound's activity against such resistant strains, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the mechanisms of resistance.

Core Activity and Spectrum

This compound demonstrates a broad spectrum of activity against a variety of bacteria. In comparative studies, its in vitro activity is similar to that of astromicin.[1] It has shown greater potency than amikacin and gentamicin against clinical isolates of Serratia marcescens.[1] However, its activity against Pseudomonas aeruginosa is reported to be lower than other aminoglycosides, with a Minimum Inhibitory Concentration for 90% of isolates (MIC90) frequently measured at >128 µg/ml.[1][3] Against susceptible strains of Staphylococcus aureus (methicillin-susceptible) and coagulase-negative staphylococci, the MIC for 50% of isolates (MIC50) is typically 2 µg/ml.[3]

Activity Against Resistant Strains: Circumventing Enzymatic Modification

The primary mechanism of resistance to aminoglycosides is enzymatic modification by AMEs. This compound has proven effective against many strains that produce these enzymes, making it a valuable agent against otherwise resistant bacteria.[1][2]

Mechanisms of Resistance and this compound's Stability

The most common forms of aminoglycoside resistance involve enzymatic modification through acetylation, phosphorylation, or adenylylation. This compound's unique structure, particularly the formimidoyl group, provides a degree of protection against some of these enzymes.[1]

This compound is notably active against organisms possessing a range of aminoglycoside-modifying enzymes, including:

-

AAC(2')-b

-

AAC(3)-II, -IV, and -V

-

AAC(6')-Ia, -Ib, -Ic, -II, and -IV[3]

However, its activity is compromised against strains that produce aminoglycoside 3-acetyltransferase (AAC(3)-I) and the bifunctional enzyme APH(2'')-AAC(6')-I.[1][3] While the AAC(3)-I enzyme can slowly acetylate this compound, this compound shows greater resistance to this inactivation compared to astromicin.[1][2] In the case of P. aeruginosa, a lack of activity appears to be related to permeability barriers, as its susceptibility increases in the presence of EDTA.[3]

Quantitative Data: MIC Values Against Resistant Strains

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to other aminoglycosides against various bacterial strains, including those known for resistance.

| Organism | Resistance Mechanism/Profile | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference |

| Serratia marcescens | Clinical Isolates | More Active than Amikacin/Gentamicin | - | - | [1] |

| Pseudomonas aeruginosa | Clinical Isolates | >128 (MIC90) | Less Active than this compound | - | [1][3] |

| Staphylococcus aureus | Methicillin-Susceptible | 2 (MIC50) | - | - | [3] |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | 2 (MIC50) | - | - | [3] |

| Various Gram-Negative Bacteria | Expressing AAC(2')-b, AAC(3)-II/IV/V, AAC(6')-Ia/Ib/Ic/II/IV | Active | - | - | [3] |

| Various Gram-Negative Bacteria | Expressing AAC(3)-I | Inactive/Slowly Acetylated | - | - | [1][2][3] |

| Various Gram-Negative Bacteria | Expressing APH(2'')-AAC(6')-I | Inactive | - | - | [3] |

Experimental Protocols

The evaluation of this compound's in vitro activity is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the standard reference protocol.

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of this compound against bacterial isolates.

-

Bacterial Suspension Preparation:

-

Subculture the test isolate onto a non-selective agar plate (e.g., Blood Agar or Nutrient Agar) and incubate for 18-24 hours at 35-37°C.[4]

-

Select several isolated colonies to prepare a direct saline suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform a serial twofold dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted MHB to achieve the desired concentration range.[5] Each well will typically contain 100 µL of the diluted antibiotic solution.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial suspension (from step 1) to each well of the microtiter plate, except for the sterile control wells.[4]

-

Include a growth control (MHB + bacterial inoculum, no antibiotic) and a sterility control (MHB only) on each plate.[5]

-

Incubate the plate at 35°C for 16-20 hours in ambient air.[6][7]

-

-

MIC Determination:

-

After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Signaling Pathway of Aminoglycoside Resistance

Caption: Enzymatic inactivation of this compound by AMEs.

References

- 1. In vitro and in vivo antibacterial activities of this compound, a novel pseudodisaccharide aminoglycoside, compared with those of other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new, less toxic aminoglycoside antibiotic active against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. actascientific.com [actascientific.com]

- 5. m.youtube.com [m.youtube.com]

- 6. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Dactimicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactimicin is a novel aminoglycoside antibiotic belonging to the pseudodisaccharide group. Its unique chemical structure, characterized by the presence of a formimidoyl moiety, confers a distinct spectrum of activity and resistance profile compared to other aminoglycosides. This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of this compound, summarizing key data on its antibacterial activity, detailing experimental protocols, and illustrating its mechanism of action.

Data Presentation: Antibacterial Activity of this compound

The in-vitro activity of this compound has been evaluated against a broad range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its potency.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 70 | 0.064 - 0.094 | 0.064 | 0.094 |

| Staphylococcus aureus (Methicillin-resistant) | 30 | 0.064 - 0.094 | 0.064 | 0.094 |

| Coagulase-negative staphylococci (Methicillin-susceptible) | 50 | 0.064 - 0.094 | 0.064 | 0.094 |

| Coagulase-negative staphylococci (Methicillin-resistant) | 50 | 0.094 - 0.25 | 0.094 | 0.25 |

| Streptococcus agalactiae | 63 | ≤0.125 - >16 | 0.5 | 0.5 |

Data compiled from a study on Staphylococcus strains isolated from blood and wound cultures and a study on multiresistant clinical isolates of Streptococcus agalactiae.[1][2]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Citrobacter spp. | 2 |

| Proteus spp. | 32 |

Note: More comprehensive data on a wider range of Gram-negative bacteria is needed for a complete profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro studies. The following sections describe the standard protocols for key experiments in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Protocol:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Culture the test organism on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of a microtiter plate containing the different concentrations of this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Prepare tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC determination, with a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

-

Incubation and Sampling: Incubate the tubes at 35-37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto an appropriate agar medium. Incubate the plates overnight and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Protocol:

-

Exposure: Expose a bacterial suspension (approximately 1-2 x 10^6 CFU/mL) to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). Include a control tube without the antibiotic.

-

Removal of Antibiotic: After the exposure period, remove the antibiotic by dilution (e.g., a 1:1000 dilution in pre-warmed CAMHB) or by centrifugation and washing the bacterial pellet.

-

Regrowth Monitoring: Incubate both the this compound-exposed and the control cultures. At regular intervals, determine the viable cell counts by plating serial dilutions.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[4]

Mandatory Visualization

Experimental Workflow for Time-Kill Assay

Caption: Workflow for a standard time-kill assay.

Mechanism of Action of this compound: Inhibition of Protein Synthesis

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, interfering with the translation process.

References

- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of daptomycin against multiresistant clinical isolates of Staphylococcus aureus and Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dactimicin Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactimicin is a pseudo-disaccharide aminoglycoside antibiotic. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for assessing its in vitro activity against relevant bacterial pathogens and is a key step in antimicrobial research and development. These application notes provide detailed protocols for performing this compound MIC testing using the broth microdilution and agar dilution methods, based on general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for aminoglycosides.

Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive breakpoints (Susceptible, Intermediate, Resistant) and quality control (QC) ranges for this compound have not been officially established. The information provided herein is for research purposes. Users should refer to the most current versions of the CLSI M100 document and EUCAST breakpoint tables for any updates. In the absence of official breakpoints, MIC values should be interpreted in the context of the experimental aims and in comparison to other tested compounds.

Data Presentation

Table 1: In Vitro Activity of this compound Against Selected Bacteria

| Bacterial Species | Reported this compound Activity |

| Gram-Positive Bacteria | Generally active. |

| Staphylococcus aureus | Active. |

| Gram-Negative Bacteria | |

| Escherichia coli | Active. |

| Klebsiella pneumoniae | Active. |

| Serratia marcescens (including gentamicin-resistant strains) | More active than some other aminoglycosides. |

| Proteus vulgaris | More active than some other aminoglycosides. |

| Pseudomonas aeruginosa | Less active than some other aminoglycosides. |

| Aminoglycoside-Modifying Enzyme Activity | |

| Strains with AAC(3)-I | This compound may still exhibit activity. |

Note: This table is a summary of reported in vitro activity and is not a substitute for experimental determination of MICs for specific isolates.

Experimental Protocols

Broth Microdilution Method

This method determines the lowest concentration of this compound in a liquid medium that inhibits the visible growth of a microorganism.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or microplate reader (optional)

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., sterile deionized water). The exact concentration will depend on the desired final concentration range.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

-

Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12 of a row.

-

Add 100 µL of the appropriate this compound working solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. The final this compound concentrations will now be half of the initial concentrations in the wells.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Agar Dilution Method

This method involves incorporating this compound into an agar medium, upon which the test organisms are inoculated.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85%) or PBS

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., multipoint replicator)

-

Quality control (QC) bacterial strains

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

-

Melt MHA and cool it to 45-50°C in a water bath.

-

Add 1 part of each this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar) to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

-

Prepare a control plate with no this compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each this compound-containing plate and the control plate with the prepared bacterial suspensions.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.

-

The growth control plate should show confluent growth in the inoculated spots.

-

Quality Control

Performing quality control is essential to ensure the accuracy and reproducibility of MIC testing.

QC Strains:

Standard ATCC® strains should be included with each batch of tests. For aminoglycosides, these typically include:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

Acceptable MIC Ranges:

As official this compound-specific QC ranges are not available in the latest CLSI or EUCAST documents, laboratories should establish their own internal QC ranges based on repeated testing (at least 20 data points). The results should be monitored using Levey-Jennings charts. For a general reference, the expected MIC ranges for other aminoglycosides against these QC strains can be consulted in the current CLSI M100 supplement.

Table 2: this compound MIC Quality Control Log

| Date | QC Strain | This compound Lot # | Media Lot # | Operator | MIC (µg/mL) | Within Range (Y/N) | Notes |

| E. coli ATCC 25922 | |||||||

| S. aureus ATCC 29213 | |||||||

| P. aeruginosa ATCC 27853 |

Mandatory Visualizations

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Caption: Workflow for this compound Agar Dilution MIC Testing.

Standard Operating Procedure for Daptomycin Susceptibility Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Accurate determination of daptomycin susceptibility is crucial for clinical management and drug development. The in vitro activity of daptomycin is highly dependent on the presence of physiological concentrations of calcium ions. Therefore, adherence to standardized testing methodologies with appropriate calcium supplementation is paramount for reliable results.

This document provides detailed protocols for daptomycin susceptibility testing based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). The primary methods covered are broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and disk diffusion.

Key Methodologies

Broth Microdilution Method

The broth microdilution method is the reference method for determining the MIC of daptomycin[1]. It involves challenging a standardized bacterial inoculum with serial dilutions of daptomycin in a liquid growth medium.

Experimental Protocol:

-

Medium Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Supplement the CAMHB with calcium to a final concentration of 50 µg/mL[1][2].

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray[1].

-

-

Daptomycin Dilution: Prepare serial two-fold dilutions of daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.12 to 128 µg/mL[3].

-

Inoculation of Microtiter Plate: Inoculate each well of the microtiter plate containing the daptomycin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air[4].

-

Result Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism[4].

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that can be used for some organisms. However, it has been shown to be unreliable for detecting some daptomycin-nonsusceptible strains[1][3]. Therefore, MIC methods are preferred. When performing disk diffusion, careful quality control is essential.

Experimental Protocol:

-

Medium Preparation: Use Mueller-Hinton Agar (MHA) with a consistent and appropriate calcium concentration. The calcium content of MHA can be variable and can significantly affect zone sizes[2].

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure uniform growth[5].

-

-

Disk Application:

-

Aseptically apply a 30-µg daptomycin disk to the surface of the inoculated agar plate[3].

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on established breakpoints.

Data Presentation

Table 1: Daptomycin MIC Interpretive Criteria (µg/mL) for Enterococcus species

| Species | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |

| E. faecalis | ≤2 | - | 4 | ≥8 |

| E. faecium | - | ≤4 | - | ≥8 |

Data based on CLSI guidelines. For E. faecium, a susceptible-dose dependent (SDD) breakpoint is established based on an increased dosage of 8-12 mg/kg/day[6][7]. Consultation with an infectious diseases specialist is recommended for infections with isolates in the SDD category[8].

Table 2: Quality Control (QC) Ranges for Daptomycin Susceptibility Testing

| QC Strain | Method | Daptomycin Concentration | Acceptable Range |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | - | 0.25 - 1 µg/mL |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution (MIC) | - | 1 - 4 µg/mL |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 30 µg | 19 - 25 mm |

| Enterococcus faecalis ATCC 29212 | Disk Diffusion | 30 µg | 13 - 19 mm |

QC ranges are based on CLSI standards. It is crucial to test QC strains with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results[9][10].

Visualizations

Caption: Workflow for Daptomycin Broth Microdilution Susceptibility Testing.

Caption: Workflow for Daptomycin Disk Diffusion Susceptibility Testing.

References

- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 6. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute. [vivo.weill.cornell.edu]

- 7. A Pharmacovigilance Analysis of Daptomycin Use Based on CLSI Susceptible Dose-Dependent Category - PMC [pmc.ncbi.nlm.nih.gov]

- 8. en.iacld.com [en.iacld.com]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. gcsmc.org [gcsmc.org]

Application Notes and Protocols for Dactimicin Time-Kill Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactimicin is a pseudo-disaccharide aminoglycoside antibiotic. Aminoglycosides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death. Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed methodology for performing a time-kill kinetics assay to evaluate the activity of this compound against susceptible bacterial strains.

Principle of Time-Kill Kinetics Assay

The time-kill kinetics assay measures the change in bacterial population density (colony-forming units per milliliter, CFU/mL) over a specified period in the presence of an antimicrobial agent. By comparing the rate of killing at different concentrations of the antibiotic to a growth control, the bactericidal or bacteriostatic nature of the drug can be determined. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1]

Signaling Pathway: Mechanism of Action of Aminoglycosides

Caption: General mechanism of action of aminoglycoside antibiotics.

Experimental Workflow: this compound Time-Kill Kinetics Assay

Caption: Workflow for the this compound time-kill kinetics assay.

Materials and Reagents

-

This compound reference standard

-

Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable solid medium

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile culture tubes or flasks

-

Sterile micropipette tips

-

Spectrophotometer

-

Incubator (37°C)

-

Shaking incubator (optional)

-

Vortex mixer

-

Spiral plater or manual plating supplies (spreaders, turntables)

-

Colony counter

Experimental Protocol

1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

-

Dilute the standardized bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.

2. Preparation of this compound Solutions

-

Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water) at a concentration of 100 times the highest desired test concentration.

-

Perform serial dilutions of the stock solution to prepare working solutions that, when added to the test tubes, will yield the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration [MIC]).

3. Time-Kill Assay Procedure

-

Label sterile culture tubes for each this compound concentration to be tested, a growth control (no antibiotic), and a sterility control (no bacteria).

-

Add the appropriate volume of CAMHB to each tube.

-

Add the corresponding volume of the this compound working solutions to the labeled tubes.

-

Inoculate all tubes (except the sterility control) with the prepared bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each tube should be consistent (e.g., 10 mL).

-

Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.

-

Incubate all tubes at 37°C, with shaking if appropriate for the organism.

4. Bacterial Enumeration

-

Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. The use of a spiral plater can enhance efficiency and accuracy.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

Data Presentation and Analysis

The results of the time-kill assay are typically presented as a plot of the log10 CFU/mL versus time for each this compound concentration and the growth control. The data can also be summarized in a table for clear comparison.

Table 1: Illustrative Time-Kill Kinetics Data for this compound against a Susceptible Organism

| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 8x MIC (Log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 | 5.71 |

| 2 | 6.85 | 6.20 | 5.15 | 4.30 | 3.50 | <2.00 |

| 4 | 7.90 | 6.50 | 4.80 | 3.10 | <2.00 | <2.00 |

| 8 | 8.80 | 7.10 | 4.20 | <2.00 | <2.00 | <2.00 |

| 24 | 9.20 | 8.50 | 3.50 | <2.00 | <2.00 | <2.00 |

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Interpretation of Results:

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

-

Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]

-

Concentration-Dependent Killing: Increased rate and extent of killing with increasing antibiotic concentrations.

-

Time-Dependent Killing: Killing activity is dependent on the duration of exposure above the MIC.

Conclusion